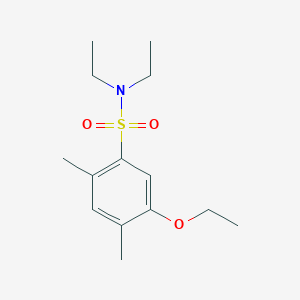![molecular formula C13H12N2OS B5205514 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound can inhibit the growth of weeds by interfering with their metabolic processes. The exact mechanism of action for water treatment is not fully understood, but studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate are not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate in lab experiments include its potential applications in various fields of scientific research and its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate. These include further investigation of its mechanism of action, potential applications in medicine, agriculture, and environmental science, and development of new compounds based on its structure. In addition, further studies are needed to determine the potential side effects of this compound and its safety for human and environmental exposure.
Conclusion:
In conclusion, 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has potential applications in various fields of scientific research. Its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water makes it a potential candidate for cancer therapy, herbicide development, and water treatment. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate involves the reaction between 4-(4-pyridinyl)phenylthiocyanate and ethyl trifluoroacetate in the presence of a base. The reaction yields 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate as a white solid.
Applications De Recherche Scientifique
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can inhibit the growth of certain weeds, making it a potential candidate for herbicide development. In environmental science, this compound has been studied for its potential use in water treatment. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water, making it a potential candidate for water treatment.
Propriétés
IUPAC Name |
2-(4-pyridin-4-ylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(16)9-17-12-3-1-10(2-4-12)11-5-7-15-8-6-11/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRHZVYJKJYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Pyridinyl)phenyl]thio}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)

![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)
![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)